molecular formula C22H21N3O2S B2662575 4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 691392-96-8

4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

Katalognummer: B2662575
CAS-Nummer: 691392-96-8
Molekulargewicht: 391.49
InChI-Schlüssel: VTVLGAXQQYVCHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a chemical compound of significant interest in medicinal chemistry and preclinical research. It belongs to the class of benzenesulfonamides incorporating an imidazo[1,2-a]pyridine moiety, a scaffold recognized for its diverse biological activities . Compounds within this structural class have been investigated as potent modulators of therapeutic targets. Specifically, imidazo[1,2-a]pyridine sulfonamide derivatives have been identified as TRPM8 (Transient Receptor Potential Melastatin 8) ion channel modulators, indicating potential research applications in the study of pain, neuropathic pain, and hyperalgesia . Furthermore, related imidazo[1,2-a]pyridine compounds have been explored for use in the treatment of hyperproliferative disorders, inflammatory diseases, and conditions involving hypoxia, highlighting the broad research value of this chemotype . The molecular structure features a 4-ethylbenzenesulfonamide group linked to a 8-methylimidazo[1,2-a]pyridin-2-yl unit via a phenyl bridge. This configuration is designed to potentially confer specific binding affinity and modulate pharmacokinetic properties. The compound is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans. Researchers are advised to consult relevant scientific literature, including patent publications WO2012078994A1 and EP2691392A1, for detailed information on the synthesis and biological evaluation of analogous structures .

Eigenschaften

IUPAC Name

4-ethyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-3-17-6-12-20(13-7-17)28(26,27)24-19-10-8-18(9-11-19)21-15-25-14-4-5-16(2)22(25)23-21/h4-15,24H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTVLGAXQQYVCHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CC=C(C4=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide typically involves a multi-step process. One common method includes the condensation of an α-bromocarbonyl compound with 2-aminopyridine derivatives under neutral or weakly basic conditions at elevated temperatures . This is followed by further functionalization steps to introduce the sulfonamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of solid support catalysts such as Al2O3 to facilitate the condensation reactions . The process is optimized for large-scale production by controlling reaction conditions such as temperature, solvent, and catalyst concentration.

Analyse Chemischer Reaktionen

Types of Reactions

4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TBHP, iodine

    Reduction: Sodium borohydride (NaBH4)

    Substitution: N-bromosuccinimide (NBS), pyridinium tribromide

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can yield 3-bromoimidazo[1,2-a]pyridine derivatives .

Wissenschaftliche Forschungsanwendungen

Structure and Composition

  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 366.43 g/mol
  • IUPAC Name : 4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide

The compound features an ethyl group and a sulfonamide moiety attached to a phenyl ring, which is further substituted with an 8-methylimidazo[1,2-a]pyridine structure. This unique arrangement contributes to its biological activity.

Anticancer Activity

Research has indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by inducing apoptosis in cancer cells. The presence of the sulfonamide group may enhance these effects by improving solubility and bioavailability.

Antimicrobial Properties

Compounds containing imidazo[1,2-a]pyridine structures have demonstrated antibacterial and antifungal activities. The sulfonamide group is known for its ability to inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. This mechanism makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

There is emerging evidence that sulfonamide derivatives can exhibit anti-inflammatory properties. The compound's ability to modulate inflammatory pathways may provide therapeutic benefits in conditions such as rheumatoid arthritis and other inflammatory diseases.

Neuroprotective Effects

Recent studies have suggested that imidazo[1,2-a]pyridine derivatives may offer neuroprotective effects. These compounds could potentially be used in treating neurodegenerative diseases by preventing neuronal apoptosis and promoting neuronal survival.

Case Study 1: Anticancer Screening

A study conducted on various imidazo[1,2-a]pyridine derivatives revealed that modifications to the phenyl ring significantly influenced cytotoxic activity against human cancer cell lines. The compound's structural characteristics were correlated with its ability to induce cell death through apoptosis pathways.

Case Study 2: Antimicrobial Activity

In vitro tests on a series of sulfonamide derivatives demonstrated potent activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was attributed to its ability to disrupt bacterial cell wall synthesis.

Case Study 3: Neuroprotection

Research involving animal models of Alzheimer’s disease showed that imidazo[1,2-a]pyridine derivatives could reduce amyloid-beta plaque formation and improve cognitive function. This suggests potential applications in neurodegenerative disease therapy.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzenesulfonamide Core

The 4-ethyl substituent in the target compound distinguishes it from analogs with alternative groups at the benzenesulfonamide 4-position:

  • However, the ethyl group in the target compound may improve lipophilicity, favoring membrane permeability .
  • 4-Methyl analog (N,4-dimethyl-N-(3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridin-2-yl)benzenesulfonamide (3ao), ): Methyl groups are less bulky than ethyl, possibly reducing steric hindrance during target binding. The trifluoromethyl group in 3ao, however, introduces strong electron-withdrawing effects and metabolic stability .
Variations in the Imidazo[1,2-a]pyridine Moiety
  • 8-Methyl substitution: The 8-methyl group in the target compound may influence π-π stacking or hydrophobic interactions. In contrast, analogs like 4-fluoro-N-(8-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide () replace the sulfonamide with a benzamide, reducing acidity and hydrogen-bond donor capacity .
  • 6-Methyl derivatives: Compounds such as (6-methyl-8-(pyridin-3-yl)imidazo[1,2-a]pyridin-2-yl)(4-methylpiperidin-1-yl)methanone (31, ) feature a methanone group instead of sulfonamide, altering electronic properties and binding modes .
Physicochemical Properties
  • Melting points: Imidazo[1,2-a]pyridine sulfonamides typically exhibit melting points between 144°C and 265°C (). The ethyl group’s moderate lipophilicity may result in a melting point intermediate between polar (e.g., morpholinosulfonyl, 27: 170–172°C) and nonpolar substituents .

Structural and Crystallographic Insights

Tools like SHELXL () and WinGX/ORTEP () enable detailed analysis of sulfonamide derivatives. For example:

  • Crystal packing : Analog 4-methyl-N-[(E)-4-methyl-1-(4-methylphenylsulfonyl)-1,2-dihydropyridin-2-ylidene]benzenesulfonamide () shows intermolecular hydrogen bonds between sulfonamide S=O and NH groups, stabilizing the lattice .
  • Conformational flexibility : The imidazo[1,2-a]pyridine moiety’s planarity may restrict rotation, influencing binding to flat enzymatic pockets (e.g., kinase ATP-binding sites) .

Table 1. Key Analog Compounds and Properties

Compound ID Core Structure Substituents Yield (%) Melting Point (°C) Notable Activity
Target Benzenesulfonamide 4-Ethyl, 8-methylimidazo[1,2-a]pyridine - - Inferred anticancer/antimicrobial
3an Benzenesulfonamide 4-Chlorophenyl, 8-methylimidazo[1,2-a]pyridine 85 - -
3ao Benzenesulfonamide 4-Trifluoromethylphenyl, 8-methylimidazo[1,2-a]pyridine 62 170–172 -
27 Benzenesulfonamide Morpholinosulfonyl, 6-methylimidazo[1,2-a]pyridine 71.1 170–172 -
4-Bromo Benzenesulfonamide 4-Bromo, 8-methylimidazo[1,2-a]pyridine - - -
4-Fluoro Benzamide 4-Fluoro, 8-methylimidazo[1,2-a]pyridine - - -

Biologische Aktivität

The compound 4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H22N4O2S\text{C}_{19}\text{H}_{22}\text{N}_{4}\text{O}_{2}\text{S}

This structure features an imidazo[1,2-a]pyridine moiety, which is known for its diverse biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluated various benzenesulfonamide derivatives and found that compounds similar to this compound demonstrated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus mutans .

2. Cardiovascular Effects

Another area of interest is the compound's effect on cardiovascular parameters. In isolated rat heart models, certain benzenesulfonamides were shown to decrease perfusion pressure and coronary resistance. These effects suggest potential interactions with calcium channels, which could lead to alterations in blood pressure regulation . The specific mechanisms by which this compound affects these pathways require further investigation.

The mechanisms underlying the biological activity of this compound may involve:

  • Enzyme Inhibition: Similar sulfonamides are known to inhibit specific enzymes involved in bacterial metabolism and proliferation.
  • Calcium Channel Modulation: The compound may interact with calcium channels, influencing cardiovascular dynamics.

Case Studies and Research Findings

A review of literature reveals several studies highlighting the biological activities of related compounds:

StudyFindings
Figueroa-Valverde et al. (2023)Demonstrated decreased coronary resistance in benzenesulfonamide derivatives .
Jia et al. (2010)Reported broad pharmacological activities of imidazo[1,2-a]pyridines including anti-inflammatory and antibacterial effects .
Research on Antimicrobial ActivityFound effective inhibition against Staphylococcus aureus and Streptococcus mutans for similar compounds .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-ethyl-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide?

  • Methodological Answer : The synthesis typically involves cyclization of ethynyl sulfonamide precursors with pyridinyl sulfilimines in anhydrous toluene under reflux. For example, similar compounds (e.g., 3an and 3ao in ) were synthesized via gold-catalyzed α-imino carbene transfer, achieving yields up to 85%. Key steps include:

  • Use of 1,1-dimethyl-N-(pyridin-2-yl)-λ⁴-sulfanimine as a carbene precursor.
  • Reaction optimization with anhydrous solvents to prevent hydrolysis.
  • Purification via column chromatography and structural validation by ¹H/¹³C NMR .

Q. How is the structural identity of this compound validated in synthetic workflows?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For instance:

  • ¹H NMR can confirm the presence of ethyl groups (δ ~1.2–1.4 ppm for CH₃ and δ ~2.4–2.6 ppm for CH₂).
  • ¹³C NMR identifies sulfonamide (C–S=O₂) carbons (δ ~110–130 ppm) and imidazo[1,2-a]pyridine aromatic systems (δ ~140–160 ppm) .
  • Coupling constants (e.g., J = 8–10 Hz for aromatic protons) help distinguish substitution patterns .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Start with cytotoxicity screening using the Sulforhodamine B (SRB) assay ( ):

  • Fix cells with trichloroacetic acid, stain with SRB, and measure optical density at 564 nm.
  • Compare IC₅₀ values against reference drugs (e.g., doxorubicin) .
  • For anticancer potential, assess synergy with radiation or other chemotherapeutics, as seen in thioureido-benzenesulfonamide derivatives ( ) .

Advanced Research Questions

Q. How can computational docking studies predict the compound’s binding modes to biological targets?

  • Methodological Answer : Use AutoDock Vina ( ) for molecular docking:

  • Prepare the ligand (compound) and target protein (e.g., COX-2 or kinase) in PDBQT format.
  • Set grid parameters to cover the active site (e.g., 20 ų box).
  • Run simulations with exhaustiveness = 8 for accuracy.
  • Analyze binding affinity (ΔG) and hydrogen-bonding interactions. Validate with crystallographic data if available .

Q. How can structural contradictions (e.g., solubility vs. activity) be resolved in SAR studies?

  • Methodological Answer :

  • Perform X-ray crystallography (e.g., SHELXL refinement, ) to resolve 3D conformation ambiguities.
  • Compare with analogues: For example, replacing the ethyl group with trifluoromethyl (as in ) may enhance lipophilicity but reduce solubility.
  • Use QSAR models to correlate substituent effects (e.g., Hammett σ values) with bioactivity .

Q. What strategies improve the compound’s pharmacokinetic profile for in vivo studies?

  • Methodological Answer :

  • Introduce prodrug moieties (e.g., esterification of sulfonamide groups) to enhance bioavailability.
  • Evaluate metabolic stability via liver microsome assays.
  • Monitor plasma protein binding using equilibrium dialysis, as seen in pyrazole-sulfonamide hybrids ( ) .

Q. How does the compound’s activity compare to structurally related imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer :

  • Compare IC₅₀ values against analogues like 3,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide ().
  • Note that 8-methyl substitution (vs. 7-methyl in ) may alter steric hindrance, affecting target binding.
  • Use competitive binding assays (e.g., SPR or ITC) to quantify affinity differences .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in NMR data?

  • Methodological Answer :

  • Standardize solvent (e.g., CDCl₃ vs. DMSO-d₆) and temperature (e.g., 298 K) during acquisition.
  • Use internal standards (e.g., TMS) for chemical shift calibration.
  • Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulae .

Q. What statistical methods are suitable for analyzing dose-response data in cytotoxicity studies?

  • Methodological Answer :

  • Fit data to a four-parameter logistic model (e.g., GraphPad Prism) to calculate IC₅₀.
  • Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups.
  • Report confidence intervals (95%) for reproducibility .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.